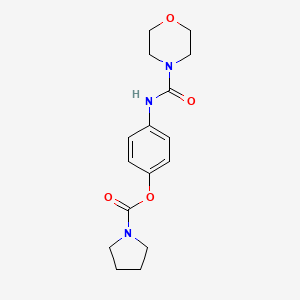

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c20-15(18-9-11-22-12-10-18)17-13-3-5-14(6-4-13)23-16(21)19-7-1-2-8-19/h3-6H,1-2,7-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEHLCWVDWVRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic or acyclic precursors.

Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.

Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the amine group of the morpholine ring with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of more complex medicinal compounds. Its unique functional groups allow for modifications that can enhance pharmacological properties.

Key Areas of Investigation:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.1 to 100 nM against multiple cancer types.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example A | A549 (Lung) | 25 |

| Example B | MCF7 (Breast) | 30 |

| This compound | HeLa (Cervical) | TBD |

- Neuropharmacological Effects: The compound's structural similarity to known neuroactive agents suggests potential modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.

Biological Research

The biological activities of this compound have been explored in various studies, focusing on its antibacterial and antiviral properties.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited potent antibacterial effects against Gram-positive bacteria, indicating potential use as therapeutic agents in treating bacterial infections.

Case Study: Antiviral Properties

Research has also indicated that this compound may possess antiviral properties, particularly against RNA viruses. In vitro assays have shown inhibition of viral replication at specific concentrations.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical structure allows it to act as a catalyst in specific chemical reactions, enhancing the efficiency of synthetic processes.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Core Pyrrolidine-1-carboxylate Scaffold

The pyrrolidine-1-carboxylate group is a common structural motif in the compounds reviewed. Variations arise primarily in the substituents attached to the phenyl ring:

- Target Compound : 4-(Morpholine-4-carboxamido)phenyl group.

- Compound 99 (): 4-(1-Tosyl-1H-indol-5-yl)phenoxy group.

- Compound If () : 4-(Trifluoromethyl)phenylsulfanyl group.

- Compound in : 4-(Phenylsulfonyl)phenyl group.

The morpholine carboxamide in the target compound introduces a polar, hydrogen-bond-donating group, contrasting with the hydrophobic tosyl indole (Compound 99) or electron-withdrawing trifluoromethyl groups (Compound If) seen in analogs.

Stereochemistry and Substituent Effects

- Electron-Donating vs.

Data Tables

Table 2. Functional Group Impact on Properties

| Functional Group | Polarity | Solubility Trend | Stability |

|---|---|---|---|

| Morpholine-4-carboxamido | High (polar) | Increased | Moderate (amide hydrolysis risk) |

| Trifluoromethylphenylsulfanyl | Low (hydrophobic) | Decreased | High (resists oxidation) |

| Tosyl indolyl | Moderate | Low | Moderate (sensitive to bases) |

Biological Activity

The compound 4-(Morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate is a derivative of pyrrolidine and morpholine, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is often associated with various pharmacological effects, including antidiabetic and antitumor activities.

Antidiabetic Activity

Recent studies have shown that compounds related to pyrrolidine derivatives exhibit significant antidiabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase. For instance, a related pyrrolidine derivative demonstrated an IC50 value of 26.24 μg/mL against α-amylase, indicating strong inhibitory activity . The structure-activity relationship (SAR) studies suggest that modifications to the morpholine substituent can enhance the potency of these compounds in managing diabetes .

Antitumor Activity

Pyrrolidine derivatives have also been investigated for their antitumor potential. A study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Compounds with similar structural motifs have shown promise in targeting specific cancer pathways, making them suitable candidates for further development in oncology .

Structure-Activity Relationships (SAR)

The SAR of this compound indicates that variations in substituents can significantly affect biological activity. For example, the introduction of different functional groups on the morpholine or pyrrolidine rings can lead to enhanced binding affinity and selectivity towards target enzymes or receptors. This optimization is crucial for developing effective therapeutic agents .

Case Studies

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism, thereby aiding in blood sugar regulation.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, promoting apoptosis and inhibiting tumor growth.

Q & A

Q. How do researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

- Methodological Answer : Implement round-robin testing with inter-lab collaboration, standardizing reagents and equipment. Use control charts to monitor yield/purity variability and apply statistical process control (SPC) to identify critical parameters affecting reproducibility . Publish detailed Electronic Lab Notebooks (ELNs) with metadata tagging for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.